(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione
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Overview
Description
Isoasatone A is a neolignan compound isolated from the plant Heterotropa takaoi. It has been identified as a defensive compound against certain insects, particularly Spodoptera litura, by acting on cytochrome P450 monooxygenases and glutathione transferases
Preparation Methods
Isoasatone A can be synthesized from Asarum ichangense Cheng. The synthetic route involves the extraction of the compound from the plant material, followed by purification processes .
Chemical Reactions Analysis
Isoasatone A undergoes several types of chemical reactions, including:
Oxidation: Isoasatone A can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert isoasatone A into reduced forms.
Substitution: Isoasatone A can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isoasatone A has several scientific research applications:
Chemistry: Isoasatone A is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Industry: The compound’s insecticidal properties make it a candidate for developing eco-friendly pesticides.
Mechanism of Action
Isoasatone A exerts its effects by inhibiting the activity of cytochrome P450 monooxygenases and glutathione transferases. These enzymes play crucial roles in detoxification processes in insects. By inhibiting these enzymes, isoasatone A disrupts the detoxification pathways, leading to structural deformation and tissue decay in the mid-gut of insects like Spodoptera litura . The molecular targets and pathways involved include the inhibition of specific cytochrome P450 enzymes (CYP321B1, CYP321A7, CYP6B47, CYP6AB14, and CYP9A39) and glutathione transferases (SIGSTe1 and SIGSTo1) .
Comparison with Similar Compounds
Isoasatone A is similar to other neolignan compounds such as asatone and isoasatone B. isoasatone A is unique in its more significant inhibitory effect on Spodoptera litura compared to asatone . The similar compounds include:
Asatone: Another neolignan with similar insecticidal properties but less potent than isoasatone A.
Isoasatone B: A structurally related compound with similar biological activities.
Isoasatone A stands out due to its higher potency and specific inhibitory effects on a broader range of cytochrome P450 enzymes and glutathione transferases .
Properties
IUPAC Name |
(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-11,13-14,17-18H,2,12H2,1,3-8H3/b11-9+/t17-,18+,21+,22?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAXPXNTZVWWDV-UKGMSPEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2(C(=O)C([C@H]1[C@H]3[C@@]2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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